Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester
Brand Name: Vulcanchem
CAS No.: 903-22-0
VCID: VC17161904
InChI: InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3
SMILES:
Molecular Formula: C9H18N3O9P3
Molecular Weight: 405.18 g/mol

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester

CAS No.: 903-22-0

Cat. No.: VC17161904

Molecular Formula: C9H18N3O9P3

Molecular Weight: 405.18 g/mol

* For research use only. Not for human or veterinary use.

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester - 903-22-0

Specification

CAS No. 903-22-0
Molecular Formula C9H18N3O9P3
Molecular Weight 405.18 g/mol
IUPAC Name 2,4,6-tris(dimethoxyphosphoryl)-1,3,5-triazine
Standard InChI InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3
Standard InChI Key MHSPHCZQMJJENS-UHFFFAOYSA-N
Canonical SMILES COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3,5-triazine ring substituted at the 2-, 4-, and 6-positions with dimethoxyphosphoryl groups (P(=O)(OCH3)2-\text{P}(=\text{O})(\text{OCH}_3)_2). This arrangement creates a trigonal planar geometry around the triazine nitrogen atoms, with each phosphorus center adopting a tetrahedral configuration. The InChI string (InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3) and canonical SMILES (COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC) provide unambiguous representations of its connectivity.

Physicochemical Properties

Key physical properties derived from experimental data include:

PropertyValueSource
Density1.44 g/cm³
Boiling Point486.5°C at 760 mmHg
Flash Point248.1°C
Refractive Index1.471
LogP (Partition Coefficient)0.205

The relatively high boiling point and density reflect strong intermolecular interactions, likely due to dipole-dipole forces between phosphoryl groups . The low LogP value suggests limited lipophilicity, implying poor solubility in nonpolar solvents.

Synthesis and Manufacturing

Historical Context

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include singlet peaks for triazine-ring protons (δ 8.5–9.0 ppm) and doublets for methoxy groups (δ 3.7–3.9 ppm).

  • ³¹P NMR: A single peak near δ 0–5 ppm would confirm equivalent phosphorus environments.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound yields an exact mass of 405.02600 Da, consistent with the molecular formula C9H18N3O9P3\text{C}_9\text{H}_{18}\text{N}_3\text{O}_9\text{P}_3 . Fragmentation patterns likely include sequential loss of methoxy groups (OCH3-\text{OCH}_3, 31 Da) and phosphoryl fragments.

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